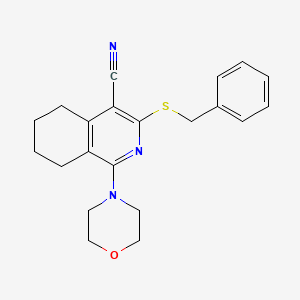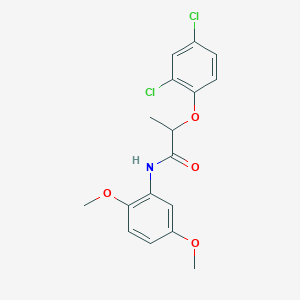
3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a compound that has attracted significant interest in scientific research due to its potential applications in various fields.
科学的研究の応用
3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anticancer activity in vitro and in vivo, and may have potential as a chemotherapeutic agent. It has also been studied as a potential treatment for neurodegenerative diseases due to its ability to inhibit the aggregation of amyloid-beta peptides.
作用機序
The mechanism of action of 3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of protein kinases such as Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the proliferation of cancer cells and has been shown to have anti-angiogenic effects. In addition, it has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines in vitro and in vivo. Another advantage is its ability to inhibit the aggregation of amyloid-beta peptides, which may have potential as a treatment for Alzheimer's disease. However, one limitation of this compound is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
将来の方向性
There are many potential future directions for the study of 3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. One area of interest is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. In addition, more studies are needed to investigate the safety and toxicity of this compound in vivo. Finally, the optimization of the synthesis method to increase the yield of the compound may also be a future direction for research.
合成法
The synthesis of 3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves the reaction of 4-morpholinyl-1,2,3,4-tetrahydroisoquinoline with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a moderate temperature. The yield of the compound is typically around 50-60%.
特性
IUPAC Name |
3-benzylsulfanyl-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c22-14-19-17-8-4-5-9-18(17)20(24-10-12-25-13-11-24)23-21(19)26-15-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYJNOYEDNHQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2N3CCOCC3)SCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5122890.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5122898.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5122906.png)

![4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5122915.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5122919.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5122929.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5122930.png)
![6-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5122936.png)
![(3S)-N-(tert-butyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5122944.png)
![17-(4-bromo-2-nitrophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122955.png)
![N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5122978.png)
![N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5122985.png)